4-Metildibenzotiofeno

Descripción general

Descripción

4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound found in fuels. Its gas-phase molar enthalpy of formation has been derived. The hydrodesulfurization (HDS) of MDBT under various conditions have been reported.

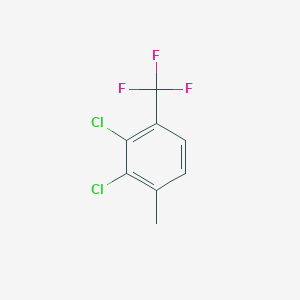

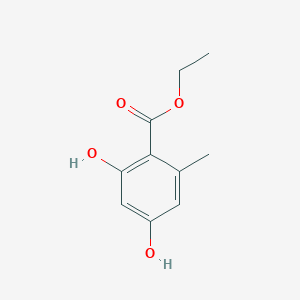

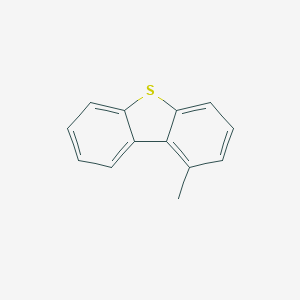

4-Methyldibenzothiophene belongs to the class of organic compounds known as dibenzothiophenes. These are organic heterocyclic compounds with a structure containing a dibenzothiophene moiety, made up of two benzene rings fused to a central thiophene ring. 4-Methyldibenzothiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-methyldibenzothiophene is primarily located in the membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Desulfuración en el Refinamiento de Combustibles

El 4-MDBT es un compuesto de azufre refractario que se encuentra comúnmente en los combustibles. Su eliminación es crucial para reducir las emisiones de azufre, que contribuyen a problemas ambientales como la lluvia ácida. El proceso de Hidrodesulfuración (HDS) se utiliza a menudo para eliminar el 4-MDBT de los combustibles en diversas condiciones . Los investigadores han desarrollado catalizadores como los compuestos Ni/Al-TiO2 y Ni/Al-ZnO para la desulfuración oxidativa del dibenzotiofeno, que también se dirige al 4-MDBT .

Investigación en Catálisis

En catálisis, el 4-MDBT se utiliza para probar la eficacia de nuevos catalizadores. Por ejemplo, los catalizadores de hidróxido doble laminar-óxido metálico se han preparado y utilizado para la desulfuración oxidativa del dibenzotiofeno, que incluye al 4-MDBT como compuesto objetivo. Estos catalizadores han mostrado altas tasas de conversión y reutilizabilidad, lo que indica su potencial para aplicaciones industriales .

Monitoreo Ambiental

La presencia del 4-MDBT en los combustibles lo convierte en un marcador para el monitoreo ambiental. Su concentración puede indicar el nivel de contaminación y la eficacia de los procesos de desulfuración. Los estudios que involucran al 4-MDBT ayudan a comprender el impacto ambiental de la combustión de combustibles y a desarrollar estrategias para una producción de combustibles más limpia .

Química Analítica

En química analítica, el 4-MDBT sirve como un estándar para calibrar instrumentos y validar métodos utilizados en la cuantificación de compuestos de azufre en diversas matrices. Sus propiedades bien definidas permiten mediciones precisas y exactas, las cuales son esenciales para el control de calidad en la industria petroquímica .

Ciencia de Materiales

El estudio del 4-MDBT contribuye a la ciencia de materiales al proporcionar información sobre la interacción entre los compuestos de azufre y diferentes materiales. Este conocimiento es vital para desarrollar materiales que puedan resistir la corrosión y la degradación causadas por los compuestos que contienen azufre .

Investigación Energética

El 4-MDBT participa en la investigación energética, particularmente en el desarrollo de tecnologías de combustibles más limpios y eficientes. Al comprender su comportamiento y reactividad, los científicos pueden diseñar procesos que minimicen el contenido de azufre en los combustibles, lo que lleva a fuentes de energía más ecológicas .

Safety and Hazards

If MDBT is inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If MDBT comes into contact with skin, it should be washed off with soap and plenty of water .

Relevant Papers

- A paper titled “Selective and simultaneous removal of dibenzothiophene and 4-methyldibenzothiophene using double-template molecularly imprinted polymers on the surface of magnetic mesoporous silica” discusses the use of MDBT in the synthesis of certain products .

- Another paper titled “Catalytic Oxidative Desulfurization of 4-Methyldibenzothiophene by Ni/Al Modified Titanium Dioxide and Zinc Oxide” discusses the use of MDBT in the oxidative desulfurization of dibenzothiophene .

Mecanismo De Acción

Target of Action

4-Methyldibenzothiophene (MDBT) is a refractory sulfur compound The primary targets of MDBT are not explicitly mentioned in the available literature

Mode of Action

It’s known that mdbt undergoes hydrodesulfurization (hds), a process that removes sulfur from the compound . This process likely involves the interaction of MDBT with catalysts, leading to changes in its chemical structure.

Biochemical Pathways

MDBT is involved in the hydrodesulfurization pathway . In this pathway, MDBT is transformed into various compounds through a series of reactions. For instance, in the 4S pathway, dibenzothiophene is oxidized to dibenzothiophene sulphone (DBTO2) via the formation of dibenzothiophene sulphoxide (DBTO). Then DBTO2 is transformed to hydroxyphenyl benzene sulphonate (HPBS), and finally, this is converted into 2-hydroxybiphenyl (2-HBP) and sulphite .

Result of Action

It’s known that mdbt is a refractory sulfur compound found in fuels . Its gas-phase molar enthalpy of formation has been derived .

Action Environment

The action, efficacy, and stability of MDBT can be influenced by various environmental factors. For instance, the hydrodesulfurization of MDBT under various conditions has been reported . .

Análisis Bioquímico

Biochemical Properties

MDBT interacts with certain enzymes and proteins in the process of biodesulfurization . The protein Dibenzothiophene monooxygenase, found in Rhodococcus erythropolis, catalyzes the first step of the ‘4S’ desulfurization pathway that removes covalently bound sulfur from dibenzothiophene (DBT) without breaking carbon-carbon bonds . This enzyme converts DBT to DBT-sulfone in a stepwise manner .

Cellular Effects

It is known that the biodesulfurization process of MDBT and other sulfur compounds can influence the metabolic activities of certain bacteria . For instance, Rhodococcus erythropolis can degrade MDBT, altering its metabolic activity .

Molecular Mechanism

The molecular mechanism of MDBT involves its interaction with the enzyme Dibenzothiophene monooxygenase . This enzyme, through a series of redox reactions, converts MDBT to DBT-sulfone . The process involves the cleavage of the sulfur atom in MDBT without breaking the carbon-carbon bonds .

Metabolic Pathways

MDBT is involved in the sulfur metabolism pathway, specifically in the process of dibenzothiophene degradation . The enzyme Dibenzothiophene monooxygenase plays a crucial role in this pathway .

Propiedades

IUPAC Name |

4-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUQYHIOMMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880809 | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-88-5, 20928-02-3, 31317-07-4 | |

| Record name | 4-Methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.5 °C | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-MDBT has a molecular formula of C13H10S and a molecular weight of 198.27 g/mol. []

A: Yes, 4-MDBT has been characterized using various spectroscopic methods including GC/MS, 1H NMR, FT-IR, and XRD. [] These techniques provide information about the compound's molecular mass, proton and carbon environments, functional groups, and crystal structure, respectively.

A: Yes, researchers have investigated the hydrodesulfurization of 4-MDBT under high pressure (up to 300 atm) using a flow microreactor. [] These studies are important for understanding the behavior of 4-MDBT in industrial processes.

A: Adding cobalt compounds to molybdenum carbonyl-derived catalysts significantly improves the catalytic activity for hydrodesulfurization of 4-MDBT. [] This enhancement is likely due to the synergistic effects between cobalt and molybdenum.

A: The methyl group in 4-MDBT creates steric hindrance, making it difficult for the sulfur atom to interact with the active sites of conventional hydrodesulfurization catalysts. [, ] This difficulty necessitates the development of new catalysts and desulfurization processes.

A: Yes, researchers have employed molecular simulations to investigate the adsorption of 4-MDBT onto MoS2 crystal surfaces. [] These simulations provide insights into the interaction mechanisms and adsorption energies of 4-MDBT on catalyst surfaces.

A: Studies have shown that the regioselectivity of C-S bond insertion by the [(C5Me5)Rh(PMe3)] fragment into substituted dibenzothiophenes is primarily influenced by steric hindrance with a minor electronic contribution. [] This knowledge can be used to design catalysts with enhanced selectivity for specific dibenzothiophene isomers.

A: Researchers have utilized GC/MS and isotope-ratio-monitoring gas chromatography-mass spectrometry (irmGCMS) to analyze the products formed during the carbonization of 4-MDBT. [, ] These techniques provide insights into the thermochemical transformations of 4-MDBT within complex mixtures.

A: A recent study proposes a green and efficient method utilizing disposable pipette extraction (DPX) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of PASHs in water and solid waste samples. [] This technique involves pre-concentration of the target analytes using a DPX modified with 8-hydroxyquinoline silica gel immobilized with Pd, followed by GC-MS analysis. This method offers advantages such as reduced solvent consumption and suitability for analyzing trace levels of PASHs in complex environmental matrices.

A: 4-MDBT is a recalcitrant sulfur-containing compound commonly found in fossil fuels. [] It is known to be environmentally persistent and potentially toxic. [] Therefore, understanding its degradation pathways and developing efficient removal methods are crucial for mitigating its environmental impact.

A: Yes, Celeribacter indicus sp. nov., a bacterium isolated from deep-sea sediment, has demonstrated the ability to degrade various polycyclic aromatic hydrocarbons, including 4-MDBT. [] This discovery highlights the potential of bioremediation strategies for cleaning up 4-MDBT contamination.

A: Studies have investigated the solubility of 4-MDBT in various ionic liquids, including piperazinium-based ionic liquids with lactate anions. [] These studies are essential for developing efficient extraction processes for removing 4-MDBT from fuels.

A: Yes, researchers are actively exploring alternative desulfurization technologies, such as oxidative desulfurization (ODS) [, , , , , , , , ], adsorptive desulfurization (ADS) [, , ] and extractive desulfurization [, , ] These methods offer potential advantages like milder operating conditions and higher selectivity for specific sulfur compounds like 4-MDBT.

A: Researchers utilize a variety of techniques to investigate 4-MDBT, including gas chromatography (GC), mass spectrometry (MS), X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. [, , , , , , , , , , , , , ] These tools provide valuable insights into the compound's structure, reactivity, and interactions with catalysts and other molecules.

A: Deep desulfurization research faces challenges in achieving ultra-low sulfur levels (below 10 ppm) cost-effectively. [, , ] The presence of refractory sulfur compounds like 4-MDBT, which are resistant to conventional hydrodesulfurization, requires the development of more active and selective catalysts and innovative desulfurization processes. [, , , , , ]

A: Deep desulfurization research draws upon expertise from various disciplines, including chemistry, chemical engineering, materials science, and environmental science. [, , , , ] This interdisciplinary approach is essential for developing sustainable and environmentally friendly solutions for fuel purification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(aminomethyl)furan-3-yl]methanol](/img/structure/B47787.png)

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)